3-Isopropyl-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

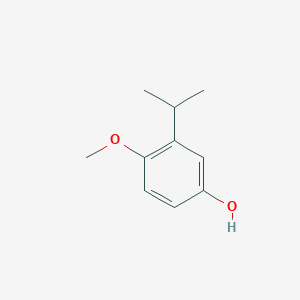

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLRGJEUYZYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462581 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-62-1 | |

| Record name | 2-Isopropyl-4-hydroxy anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropyl-4-methoxyphenol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyphenol

Introduction

This compound, a substituted phenol derivative, is a molecule of significant interest in the fields of fine chemical and pharmaceutical synthesis. Its structure, featuring a phenol ring with ortho-isopropyl and para-methoxy substituents, makes it a valuable intermediate for the development of more complex molecules, including potential thyroxine analogs and other bioactive compounds.[1][2] The strategic placement of its functional groups presents a distinct synthetic challenge, primarily centered on achieving high regioselectivity during the alkylation of the aromatic ring.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the synthetic pathways to this compound. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, evaluates the strengths and limitations of various routes, and offers detailed, field-proven protocols. We will navigate the complexities of electrophilic aromatic substitution on activated phenol rings, from traditional acid-catalyzed methods to modern, highly selective catalytic systems.

Chapter 1: The Challenge of Regioselectivity in Phenol Alkylation

The synthesis of specifically substituted phenols like this compound is fundamentally governed by the principles of electrophilic aromatic substitution. The starting material of choice, 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether), possesses two powerful activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃).[3][4] Both are strongly ortho-, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack.

In 4-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5) are activated. The para position relative to the hydroxyl is occupied by the methoxy group, and vice-versa. The hydroxyl group is generally a more powerful activating group than the methoxy group. This electronic landscape complicates direct alkylation, as the incoming electrophile (an isopropyl group) can potentially add at multiple sites, leading to a mixture of isomers that are often difficult to separate.

The classical Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, is notoriously fraught with challenges that are amplified in highly activated systems like phenols.[5][6][7] These limitations include:

-

Poor Regioselectivity: The reaction often yields a mixture of ortho- and para-substituted products. In the case of 4-methoxyphenol, substitution is desired at the C3 position (ortho to -OH and meta to -OCH₃), which is electronically less favored than other positions.

-

Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material, leading to the addition of multiple alkyl groups.[8]

-

Carbocation Rearrangement: The use of primary alkyl halides or alcohols can lead to carbocation rearrangements to form more stable secondary or tertiary carbocations before attacking the ring. (This is not an issue when using isopropanol or 2-chloropropane, which directly form the stable isopropyl cation).

These inherent difficulties necessitate the exploration of advanced synthetic strategies that can override the natural electronic preferences of the substrate to achieve the desired 3-isopropyl isomer with high fidelity.

Chapter 2: Pathway I - Direct ortho-Alkylation of 4-Methoxyphenol

The most direct conceptual route to this compound is the isopropylation of 4-methoxyphenol. This chapter examines several methodologies for achieving this transformation, ranging from conventional approaches to modern, selective techniques.

Section 2.1: Conventional Acid-Catalyzed Alkylation (Baseline Method)

The traditional Friedel-Crafts approach involves treating the phenol with an alkylating agent, such as isopropyl alcohol or propene, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The acid protonates the alcohol, facilitating the loss of water to form an isopropyl carbocation, which then acts as the electrophile.

Causality of Experimental Design: The use of strong protic acids is a standard method for generating carbocations from alcohols for Friedel-Crafts reactions.[5] However, the harsh acidic conditions and high reactivity of the phenol ring often lead to poor outcomes. Attempts to synthesize 2-isopropyl-4-methoxyphenol (an alternative numbering for the same molecule) using these conditions have been reported to result in very low yields, on the order of just 3%, along with the formation of complex mixtures that are difficult to purify by fractional distillation.[1] These poor results are attributed to the aforementioned lack of regioselectivity and potential for side reactions like sulfonation or polymerization under strong acid catalysis.

Experimental Protocol: Acid-Catalyzed Isopropylation of 4-Methoxyphenol This protocol is provided as a baseline representation of a traditional method and is expected to have low yield and selectivity as documented in the literature.[1]

-

Reaction Setup: To a well-stirred solution of 75% (v/v) sulfuric acid (1200 mL), slowly introduce 4-methoxyphenol (e.g., 100 g, 0.806 mol). Maintain the temperature at 45°C.

-

Addition of Alkylating Agent: Over a period of 3 hours, slowly add isopropyl alcohol (e.g., 77.5 mL, 1.01 mol) to the reaction mixture, ensuring the temperature remains constant at 45°C.

-

Reaction Monitoring: Stir the mixture at 45°C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Pour the reaction mixture over a large volume of crushed ice. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crude oil is then subjected to fractional distillation under vacuum to attempt isolation of the product.

| Parameter | Value / Condition | Reference |

| Starting Material | 4-Methoxyphenol | [1] |

| Alkylating Agent | Isopropyl Alcohol | [1] |

| Catalyst | Sulfuric Acid or Phosphoric Acid | [1] |

| Temperature | ~45°C | [1] |

| Reported Yield | ~3% | [1] |

| Key Limitation | Poor yield, complex mixture of byproducts | [1] |

| Table 1: Summary of Conventional Acid-Catalyzed Alkylation. |

Visualization of Alkylation Pathways

Figure 1: Reaction outcome of conventional acid-catalyzed isopropylation of 4-methoxyphenol.

Section 2.2: Advanced Selective Method - Rhenium-Catalyzed ortho-Alkylation

To overcome the limitations of classical Friedel-Crafts chemistry, modern catalytic systems have been developed that offer exceptional regioselectivity. Rhenium carbonyl complexes, such as dirhenium decacarbonyl (Re₂(CO)₁₀), have emerged as highly effective catalysts for the exclusive ortho-alkylation of phenols using alkenes.[9]

Causality of Experimental Design: The mechanism of rhenium-catalyzed ortho-alkylation is distinct from the Friedel-Crafts pathway. It is believed to proceed through a coordinative mechanism involving the phenolic hydroxyl group. The phenol coordinates to the rhenium center, which then facilitates a directed reaction with the alkene (propene in this case) at the ortho position. This directed pathway ensures that alkylation occurs exclusively at the position adjacent to the hydroxyl group and prevents polyalkylation, as the mono-alkylated product is less reactive under these conditions.[9] This method offers a powerful tool for synthesizing sterically hindered and electronically disfavored ortho-alkylated phenols.

Experimental Protocol: Rhenium-Catalyzed ortho-Alkylation This protocol is adapted from a general procedure for the rhenium-catalyzed ortho-alkylation of phenols.[9]

-

Reaction Setup: In a high-pressure autoclave or a sealed heavy-walled glass tube, combine 4-methoxyphenol (1.0 mmol), dirhenium decacarbonyl (Re₂(CO)₁₀, 0.02 mmol, 2 mol%), and a suitable solvent like toluene (2.0 mL).

-

Introduction of Alkene: Cool the vessel, evacuate, and backfill with propene gas to the desired pressure (e.g., 5-10 atm), or add a liquid source of propene.

-

Reaction Conditions: Seal the vessel and heat the mixture to 180°C in an oil bath for 24 hours.

-

Workup: After cooling the reaction vessel to room temperature, carefully vent any excess propene. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Visualization of Rhenium-Catalyzed Pathway

Figure 2: Rhenium-catalyzed selective ortho-alkylation workflow.

Section 2.3: Green Chemistry Approach - Catalyst-Free Alkylation in Supercritical Water

An innovative and environmentally benign approach to phenol alkylation utilizes supercritical water (scH₂O) as both the solvent and a catalyst promoter.[10][11] At temperatures and pressures above its critical point (374°C, 22.1 MPa), water exhibits unique properties, acting as a non-polar solvent that is completely miscible with organic compounds like phenols and alcohols.

Causality of Experimental Design: In supercritical water, the reaction between a phenol and an alcohol like 2-propanol can proceed without any added catalyst. The proposed mechanism involves the dehydration of 2-propanol to propene, facilitated by the water medium. Subsequently, the phenol itself participates in the alkylation reaction with propene. The high ortho-selectivity observed under these conditions is attributed to a cage effect of the water molecules around the hydroxyl group, directing the incoming electrophile to the adjacent position.[10][11] This method avoids the use of hazardous acids or expensive metal catalysts, aligning with the principles of green chemistry.

Experimental Protocol: Alkylation in Supercritical Water This protocol is based on general procedures for ortho-selective alkylation of phenols in supercritical water.[11]

-

Reactor Loading: A high-pressure, high-temperature stainless-steel batch reactor is charged with 4-methoxyphenol, 2-propanol (in a molar excess, e.g., 3:1 ratio to phenol), and deionized water. The amount of water is calculated to achieve the desired density at the reaction temperature.

-

Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then heated to the target temperature (e.g., 400°C / 673 K). The pressure will rise as the temperature increases.

-

Reaction Execution: The mixture is held at the reaction temperature with stirring for a specified duration (e.g., 1-4 hours).

-

Cooling and Depressurization: The reactor is rapidly cooled to room temperature, and the pressure is carefully released.

-

Workup and Purification: The reaction mixture is removed from the reactor and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed, dried, and concentrated. The product is then purified via column chromatography or distillation.

Chapter 3: Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact. The table below provides a comparative summary of the direct alkylation methods discussed.

| Feature | Acid Catalysis | Rhenium Catalysis | Supercritical Water |

| Selectivity | Very Low (mixture of isomers) | Excellent (exclusive ortho) | Very High (ortho selective) |

| Yield | Very Low (~3%) | Good to Excellent | Good to Very Good |

| Catalyst | H₂SO₄ / H₃PO₄ | Re₂(CO)₁₀ | None (scH₂O as medium) |

| Conditions | Moderate Temp. (45°C) | High Temp. (180°C), Pressure | High Temp. (400°C), High Pressure |

| Cost | Low (cheap reagents) | High (expensive catalyst) | High (capital equipment cost) |

| Safety | Corrosive acid handling | Toxic metal catalyst, high temp. | High pressure/temp. operation |

| Green Profile | Poor (acid waste) | Poor (heavy metal waste) | Excellent (water as solvent) |

| Table 2: Comparative analysis of direct alkylation pathways for this compound. |

Chapter 4: Characterization

Once synthesized, the identity and purity of this compound must be confirmed using standard analytical techniques. While detailed spectral data is sparsely reported, characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and C-O stretches of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Physical Constants: Measurement of boiling point under vacuum, as reported in some literature.[1]

Conclusion

The synthesis of this compound is a prime example of the challenges and innovations in modern organic synthesis. While traditional acid-catalyzed Friedel-Crafts alkylation of 4-methoxyphenol is largely ineffective, yielding the target compound in minimal amounts[1], advanced methodologies offer highly viable and selective solutions.

For laboratory-scale synthesis where high purity and selectivity are paramount, rhenium-catalyzed ortho-alkylation stands out as a superior method, despite the cost of the catalyst.[9] For applications where environmental impact is a primary concern and investment in specialized high-pressure equipment is feasible, catalyst-free synthesis in supercritical water represents a cutting-edge, green alternative.[10][11] The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or development program, balancing the need for efficiency, purity, scalability, and sustainability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]

- 3. 4-甲氧基苯酚 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Mequinol - Wikipedia [en.wikipedia.org]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 8. scribd.com [scribd.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

3-Isopropyl-4-methoxyphenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isopropyl-4-methoxyphenol, a substituted phenol of interest in various scientific domains. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and anticipated biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile, empowering researchers with the foundational knowledge for their investigations.

Core Compound Identification

CAS Number: 13523-62-1[1]

Molecular Formula: C₁₀H₁₄O₂

Molecular Weight: 166.22 g/mol [1]

Synonyms: 4-Methoxy-3-isopropylphenol

Physicochemical Characteristics

The structural attributes of this compound, namely the hydroxyl, isopropyl, and methoxy groups attached to the benzene ring, dictate its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the properties of similar phenolic compounds. |

| Boiling Point | Not explicitly reported. Predicted to be in the range of 250-270 °C at atmospheric pressure. | Extrapolated from isomers and related structures. |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water. | The phenolic hydroxyl group allows for some hydrogen bonding with water, but the overall nonpolar character from the isopropyl group and benzene ring dominates. |

| pKa | Estimated to be around 10-11. | The electron-donating nature of the isopropyl and methoxy groups is expected to slightly increase the pKa compared to phenol. |

Spectroscopic Data: While specific spectra for this compound are not widely published, a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Researchers can anticipate characteristic signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons, the methoxy group, and the isopropyl group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Alkylation of 4-Methoxyphenol

The most direct approach to synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyphenol with an isopropylating agent.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol (Hypothetical)

Materials:

-

4-Methoxyphenol

-

Isopropyl alcohol (or 2-chloropropane)

-

Concentrated sulfuric acid (or phosphoric acid)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Alkylation: While stirring, add the isopropylating agent (e.g., isopropyl alcohol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, which will likely be a mixture of ortho- and meta-isopropyl isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

The use of an acid catalyst is essential to generate the isopropyl carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.

-

The choice of solvent and temperature can influence the regioselectivity of the alkylation.

-

Purification is critical to separate the desired 3-isopropyl isomer from the potentially more sterically favored 2-isopropyl isomer and any unreacted starting materials.

Anticipated Biological Activity and Mechanism of Action

Direct studies on the biological effects of this compound are not extensively documented. However, its structural similarity to other well-characterized phenolic antioxidants, particularly 3-tert-butyl-4-methoxyphenol (a major component of the commercial antioxidant BHA), allows for informed predictions of its potential biological activities.

Antioxidant Activity

Phenolic compounds are known to exhibit antioxidant properties primarily through their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

Diagram of the Antioxidant Mechanism

Caption: General mechanism of antioxidant action for phenolic compounds.

The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The presence of the electron-donating isopropyl and methoxy groups is expected to further stabilize this radical, enhancing the antioxidant capacity of this compound.

Potential Anti-inflammatory Effects

Oxidative stress is intricately linked with inflammation. By scavenging reactive oxygen species (ROS), antioxidants can modulate inflammatory signaling pathways. It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting the activation of pro-inflammatory transcription factors and the expression of inflammatory mediators.

Safety and Toxicology

-

Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Aquatic Toxicity: Potentially toxic to aquatic life.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a substituted phenol with a well-defined chemical identity. While specific experimental data on its synthesis and biological activity are limited, this guide provides a scientifically grounded framework for its properties and potential applications based on the established chemistry and biology of its close structural analogs. The proposed synthetic route offers a practical starting point for its preparation, and the predicted antioxidant and anti-inflammatory activities warrant further investigation, particularly in the context of drug discovery and development. As with any chemical compound, appropriate safety precautions must be observed during its handling and use.

References

Biological activity of 3-Isopropyl-4-methoxyphenol

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Isopropyl-4-methoxyphenol

Abstract

This compound is a phenolic compound whose specific biological activities are not extensively documented in current scientific literature. However, its structural similarity to well-characterized isomers and related methoxyphenolic compounds allows for a predictive analysis of its potential therapeutic properties. This guide synthesizes available data on structurally analogous molecules—including 4-isopropyl-3-methylphenol (IPMP), thymol, and various methoxyphenols—to build a robust hypothesis regarding the antimicrobial, antioxidant, and anti-inflammatory potential of this compound. We present inferred mechanisms of action, detailed protocols for experimental validation, and a summary of the toxicological profiles of related compounds to provide a comprehensive resource for researchers and drug development professionals.

Introduction: A Structure-Activity Relationship (SAR) Approach

This compound belongs to the family of substituted phenols, a class of compounds renowned for a wide spectrum of biological activities. Its core structure consists of a benzene ring functionalized with a hydroxyl group, a methoxy group, and an isopropyl group. While direct experimental data on this specific isomer (CAS 13523-62-1) is sparse[1][2], its chemical architecture is a composite of features found in extensively studied molecules.

-

Phenolic Hydroxyl Group: The cornerstone of its predicted activity, the -OH group, is a potent hydrogen donor, critical for antioxidant and free-radical scavenging activities. It also plays a key role in disrupting microbial cell membranes.

-

Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can facilitate passage through cellular membranes, potentially increasing antimicrobial efficacy.

-

Methoxy Group: The -OCH₃ group modulates the electronic properties of the phenol ring, influencing the bond dissociation energy of the hydroxyl proton and thus its antioxidant capacity.

This guide will, therefore, leverage a Structure-Activity Relationship (SAR) framework to forecast the biological profile of this compound, providing a foundational basis for future empirical investigation.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of its structural relatives, this compound is predicted to exhibit significant antimicrobial, antioxidant, and anti-inflammatory properties.

Potent Antimicrobial and Anti-Biofilm Activity

The isomer 4-Isopropyl-3-methylphenol (IPMP), also known as o-Cymen-5-ol, demonstrates powerful and broad-spectrum antimicrobial functions against bacteria, yeasts, and molds.[3][4] It is widely used as a preservative and disinfectant in cosmetics and quasi-drugs.[4][5]

Inferred Mechanism of Action: Phenolic compounds typically exert their antimicrobial effect by partitioning into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, increases permeability, and leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death. The isopropyl group on this compound is expected to enhance this lipophilic interaction.

Below is a proposed workflow for how phenolic compounds disrupt microbial cell function.

Caption: Proposed mechanism of antimicrobial action for phenolic compounds.

Comparative Antimicrobial Efficacy: The following table summarizes the known activity of a closely related isomer, which serves as a benchmark for predicted efficacy.

| Compound | Target Organisms | Activity | Reference |

| 4-Isopropyl-3-methylphenol (IPMP) | Bacteria, Yeasts, Molds, some Viruses | Potent bactericidal and antimicrobial | [3][4] |

| Thymol (isomer) | Staphylococcus aureus, E. coli, Salmonella enterica | Broad-spectrum antibacterial | [6] |

Antioxidant and Radical-Scavenging Properties

Methoxyphenolic compounds are recognized for their antioxidant capabilities.[7][8] This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.

Inferred Mechanism of Action: The antioxidant potential is dictated by the O-H bond dissociation enthalpy (BDE). The presence and position of the methoxy and isopropyl groups on the aromatic ring electronically influence this BDE. The resulting phenoxyl radical must be stable to prevent it from becoming a pro-oxidant. Dimerization of phenoxyl radicals is a potential pathway for forming stable, non-reactive species.[9] Studies on p-methoxyphenol dimers have shown they possess enhanced antioxidative activity compared to their monomers.[9]

Caption: Free-radical scavenging mechanism via hydrogen atom transfer (HAT).

Anti-inflammatory Effects

Various methoxyphenolic compounds have demonstrated significant anti-inflammatory activity.[10] Studies on human airway cells have shown that they can inhibit the production of numerous inflammatory mediators, including cytokines (TNF-α, IL-6, IL-8) and chemokines.[10]

Inferred Mechanism of Action: The anti-inflammatory effects are likely multifactorial. Key pathways implicated for related compounds include:

-

Inhibition of Pro-inflammatory Enzymes: Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical for the production of inflammatory mediators like nitric oxide and prostaglandins.[11][12]

-

Modulation of Signaling Pathways: Interference with the activation of key inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10][11][13]

-

Post-transcriptional Regulation: A novel mechanism observed for methoxyphenols is the inhibition of the RNA-binding protein HuR, which normally stabilizes the mRNA of pro-inflammatory cytokines, thereby preventing their translation.[10]

Caption: Predicted inhibition of the LPS-induced NF-κB inflammatory pathway.

Proposed Experimental Protocols for Validation

To empirically validate the predicted activities of this compound, the following standardized protocols are recommended.

Protocol 1: DPPH Free Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol (e.g., 10 mM). Create a dilution series (e.g., 0.01, 0.1, 0.5, 1, 2 mM).

-

Use Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth.

Methodology:

-

Preparation of Inoculum:

-

Culture a target microorganism (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration (e.g., 1024 µg/mL).

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Toxicology and Safety Considerations (Inferred)

The safety profile of this compound is unknown. However, data from isomers and related phenols provide critical guidance for handling and future development.

-

Low Irritation Potential (Predicted): Its isomer, IPMP, is noted for being almost non-irritating, with a low skin allergy rate, making it suitable for cosmetic applications.[4]

-

Corrosivity and Irritation Hazards: In contrast, other related compounds, such as 4-Isopropyl-3-methylphenol in concentrated form, are classified as causing severe skin burns and eye damage.[14][15] Safety data for 4-methoxyphenol also indicates it can cause serious eye irritation and may cause an allergic skin reaction.[16]

-

Carcinogenicity Concerns: A significant concern arises from studies on 4-methoxyphenol, which demonstrated unequivocal forestomach carcinogenicity in F344 rats when administered long-term in the diet.[17] This finding underscores the absolute necessity of rigorous toxicological evaluation for any new structural analogue.

Summary of Known Hazards for Related Compounds:

| Compound | Hazard Classification | Reference |

| 4-Isopropyl-3-methylphenol | Causes severe skin burns and eye damage. Toxic to aquatic life. | [14] |

| 4-Methoxyphenol | Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction. Shown to be carcinogenic in rats. | [16][17] |

Conclusion and Future Directions

While direct research is limited, a compelling, evidence-based hypothesis can be constructed for the biological activities of this compound. Based on the well-documented properties of its structural isomers and related methoxyphenols, it is strongly predicted to be a potent antimicrobial, antioxidant, and anti-inflammatory agent.

The true value and potential of this compound, however, remain to be unlocked through empirical research. The experimental protocols outlined in this guide provide a clear roadmap for the initial validation of these predicted activities. Future research should prioritize:

-

Empirical Validation: Conducting the in vitro assays described to confirm and quantify the predicted biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Comprehensive Toxicological Assessment: Performing rigorous safety studies, including cytotoxicity, genotoxicity, and long-term in vivo studies, to establish a complete safety profile.

-

Synergistic Studies: Investigating its potential to act synergistically with existing antibiotics or anti-inflammatory drugs to enhance efficacy and overcome resistance.[6]

This technical guide serves as a foundational blueprint, encouraging the scientific community to explore the promising, yet unverified, therapeutic potential of this compound.

References

- 1. This compound | 13523-62-1 | Benchchem [benchchem.com]

- 2. 13523-62-1|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]

- 5. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 9. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropyl-4-methoxyphenol mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Isopropyl-4-methoxyphenol

Preamble: A Note on Scientific Inference

For drug development professionals and researchers, mechanistic clarity is paramount. The specific molecule of interest, this compound, is a structural isomer of several well-characterized phenolic compounds. However, direct, comprehensive research on this precise isomer is limited in publicly accessible literature.

Therefore, this guide adopts a rigorous, inference-based approach. As a Senior Application Scientist, my directive is to synthesize field-proven insights with established biochemical principles. We will elucidate the putative mechanisms of action for this compound by examining robust data from its closest structural and functional analogs: specifically, the potent antimicrobial 4-isopropyl-3-methylphenol (IPMP) , the antioxidant 3-tert-butyl-4-methoxyphenol (a BHA isomer) , and various isopropylmethylphenols documented for their effects on melanogenesis. This methodology provides a scientifically grounded and highly probable model of action, while also highlighting areas for future direct investigation.

Core Mechanism I: Antimicrobial and Anti-Biofilm Activity

The primary application space for phenolic isomers like this compound is in antimicrobial formulations, particularly in cosmetics and oral care where microbial biofilms are a persistent challenge.[1][2] The mechanism extends beyond simple bactericidal activity to the disruption of these complex microbial communities.

Principle of Action: Membrane Disruption and Biofilm Penetration

Phenolic compounds generally exert their antimicrobial effect by disrupting the cytoplasmic membrane of microorganisms. This leads to a loss of membrane integrity, leakage of essential intracellular components, and dissipation of the proton motive force, ultimately causing cell death.

However, the key challenge in many applications is not the planktonic (free-floating) bacteria, but the highly resistant biofilm structures they form.[1] The efficacy of our model compound, 4-isopropyl-3-methylphenol (IPMP), reveals a critical insight into the probable mechanism of this compound. Research by Lion Corporation demonstrates that IPMP's non-ionic (uncharged) nature is crucial for its ability to penetrate biofilms.[1] Unlike charged molecules that are electrostatically repelled or adsorbed by the extracellular polymeric substance (EPS) of the biofilm surface, non-ionic compounds can diffuse more freely, reaching and killing bacteria deep within the biofilm matrix.[1]

Given that this compound shares this core phenolic structure and lacks a permanent ionic charge, it is highly probable that it operates via an identical mechanism of biofilm penetration and membrane disruption.

Visualization: Biofilm Penetration Workflow

Caption: Proposed mechanism of biofilm penetration by a non-ionic phenol.

Experimental Protocol: Biofilm Formation Inhibition Assay

This protocol is designed to validate the ability of a test compound to inhibit the formation of biofilms by pathogenic bacteria, such as Staphylococcus aureus or Aggregatibacter actinomycetemcomitans.[3][4]

Objective: To quantify the inhibitory effect of this compound on bacterial biofilm formation.

Methodology (Crystal Violet Assay): [4]

-

Preparation: Culture the selected bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth). Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.

-

Treatment: Dispense 100 µL of the bacterial suspension into the wells of a 96-well microtiter plate. Add 100 µL of broth containing serial dilutions of this compound to achieve the desired final concentrations. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with running tap water. Air dry the plate completely.

-

Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain. Read the absorbance at 590 nm using a microplate reader.

-

Analysis: Compare the absorbance of the treated wells to the positive control to determine the percentage of biofilm inhibition.

Core Mechanism II: Antioxidant Activity

Phenolic compounds are archetypal antioxidants. Their ability to mitigate oxidative stress is fundamental to their use in preserving product integrity and potentially conferring biological benefits.

Principle of Action: Free Radical Scavenging

The antioxidant mechanism of phenolic compounds like this compound is centered on the hydroxyl (-OH) group attached to the aromatic ring.[5] This group can donate a hydrogen atom to an unstable free radical, neutralizing it and terminating the damaging oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it relatively unreactive and unable to propagate further oxidation. The presence of electron-donating groups, such as the isopropyl and methoxy groups on the ring, further enhances this radical-scavenging ability.

Quantitative Comparison of Related Antioxidants

To contextualize the potential potency of this compound, we can examine comparative data for a structurally similar BHA isomer (3-tert-Butyl-4-methoxyphenol) against the widely used antioxidant Butylated Hydroxytoluene (BHT).

| Antioxidant Assay | 3-tert-Butyl-4-methoxyphenol (BHA Isomer) | Butylated Hydroxytoluene (BHT) | Key Observation |

| DPPH Radical Scavenging (IC50) | 0.0052 mg/mL[5] | 0.011 mg/mL[5] | The methoxyphenol demonstrated significantly more potent radical scavenging activity (lower IC50 is better).[5] |

| Ferric Reducing Antioxidant Power (FRAP) | 12341 µmol Fe²⁺/g[5] | 9928 µmol Fe²⁺/g[5] | The methoxyphenol showed a superior ability to donate electrons (reduce ferric iron).[5] |

This data strongly suggests that the methoxyphenol scaffold, which is present in this compound, is highly effective at neutralizing free radicals.

Visualization: Free Radical Scavenging

Caption: General mechanism of free radical neutralization by a phenolic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC50 value of this compound, representing its potency in scavenging the stable DPPH free radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction: In a 96-well plate, add 50 µL of each antioxidant dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm. The purple DPPH solution becomes colorless/yellow as the radical is scavenged.

-

Calculation: Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

IC50 Determination: Plot the percentage of scavenging activity against the antioxidant concentration. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined via regression analysis.[5]

Core Mechanism III: Tyrosinase Inhibition

The regulation of melanin synthesis is a cornerstone of dermatological and cosmetic science. The primary target for agents that lighten skin or treat hyperpigmentation is the enzyme tyrosinase.

Principle of Action: Suppression of Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin.[6][7] It first hydroxylates L-tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) and then oxidizes L-DOPA to dopaquinone.[6] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.

Inhibitors can block this pathway, preventing the formation of melanin. A US patent demonstrates that "isopropylmethylphenol" functions as a potent tyrosinase inhibitor, suppressing melanin production at concentrations lower than those used for its bactericidal effects.[6] The patent data shows a concentration-dependent inhibition of DOPA oxidase activity.[6] Given that this compound is an isomer of the compounds described, it is a strong candidate to exhibit the same mechanism of action, likely by competing with the natural substrate (L-tyrosine or L-DOPA) for the active site of the enzyme.

Visualization: Melanin Synthesis and Inhibition

References

- 1. Our Strengths | Lion at a Glance | Investor Relations | Lion Corporation [lion.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]

- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Isopropyl-4-methoxyphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropyl-4-methoxyphenol, a key aromatic compound with applications in various fields, including flavor and fragrance, and as an intermediate in the synthesis of more complex molecules. Due to the limited availability of directly published experimental spectra for this specific isomer, this guide synthesizes data from structurally related compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a phenol ring substituted with an isopropyl group at position 3 and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic techniques, each providing a unique piece of the structural puzzle.

The following sections will delve into the predicted spectroscopic data for this compound, drawing parallels with analogous compounds such as 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the isopropyl group, the methoxy group, and the phenolic hydroxyl proton. The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring, with data from related compounds providing a strong foundation for these predictions.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (H-2) | 6.75 - 6.85 | d | ~2.0 |

| Aromatic H (H-5) | 6.65 - 6.75 | d | ~8.5 |

| Aromatic H (H-6) | 6.55 - 6.65 | dd | ~8.5, 2.0 |

| Isopropyl CH | 3.10 - 3.30 | sept | ~7.0 |

| Isopropyl CH₃ | 1.15 - 1.25 | d | ~7.0 |

| Methoxy OCH₃ | 3.75 - 3.85 | s | - |

| Phenolic OH | 4.50 - 5.50 | s (broad) | - |

Causality behind Predictions:

-

Aromatic Protons: The electron-donating methoxy and hydroxyl groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The ortho and para relationships of the protons to these groups, and to the isopropyl group, determine their specific chemical shifts and coupling patterns. The predicted values are an amalgamation of observations from 4-methoxyphenol and 3-isopropylphenol.[1][2]

-

Isopropyl Group: The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group. Their chemical shifts are influenced by the aromatic ring and are estimated based on data for 3-isopropylphenol and 4-isopropylanisole.[2][3]

-

Methoxy Group: The singlet for the methoxy protons is expected in the typical region for aryl methyl ethers, as seen in 4-methoxyphenol and 4-isopropylanisole.[1][3]

-

Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration and solvent and is expected to be a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (C-OH) | 145.0 - 147.0 |

| Aromatic C-2 | 114.0 - 116.0 |

| Aromatic C-3 (C-isopropyl) | 138.0 - 140.0 |

| Aromatic C-4 (C-OCH₃) | 148.0 - 150.0 |

| Aromatic C-5 | 112.0 - 114.0 |

| Aromatic C-6 | 118.0 - 120.0 |

| Isopropyl CH | 26.0 - 28.0 |

| Isopropyl CH₃ | 22.0 - 24.0 |

| Methoxy OCH₃ | 55.0 - 57.0 |

Causality behind Predictions:

-

The chemical shifts are estimated by considering the substituent effects of the -OH, -OCH₃, and isopropyl groups on the benzene ring. Data from 4-methoxyphenol, 3-isopropylphenol, and 4-isopropylanisole were used as references.[4][5][6] The carbons bearing the oxygen functionalities (C-1 and C-4) are expected to be the most downfield among the aromatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| C-O (phenol) | 1200 - 1260 | Stretching |

| C-O (ether) | 1020 - 1080 (asymmetric) & 1180-1220 (symmetric) | Stretching |

| Aromatic C-H | 690 - 900 | Out-of-plane bending |

Causality behind Predictions:

-

The broad O-H stretching band is a hallmark of phenols due to hydrogen bonding.[7]

-

The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear in their characteristic regions.

-

The C-O stretching vibrations for the phenolic hydroxyl and the methoxy ether will be distinct and are predicted based on the spectra of 4-methoxyphenol and other substituted phenols and anisoles.[8]

-

The pattern of out-of-plane C-H bending can provide clues about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. For this compound (molar mass: 166.22 g/mol ), electron ionization (EI) would likely be used.

| m/z | Predicted Fragment Ion | Interpretation |

| 166 | [M]⁺ | Molecular ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl or methoxy group |

| 136 | [M - C₂H₆]⁺ | Loss of ethane from the isopropyl group |

| 123 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 109 | [M - C₃H₇ - CH₂]⁺ | Subsequent fragmentation |

Causality behind Predictions:

-

The molecular ion peak at m/z 166 is expected to be observed.

-

A prominent peak at m/z 151, corresponding to the loss of a methyl radical (•CH₃), is highly probable due to the formation of a stable benzylic cation. This is a common fragmentation pathway for compounds with isopropyl or methoxy groups.[9][10]

-

The loss of the entire isopropyl group (a fragment of 43 amu) would lead to a peak at m/z 123.

-

Further fragmentation of the aromatic ring can also occur, but the aforementioned fragments are expected to be the most significant.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general experimental protocols can be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or a Nujol mull. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the known spectral data of structurally similar compounds, we have established a robust framework for the identification and characterization of this molecule. The presented NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the fields of chemistry and drug development. The principles of using comparative spectroscopic data are fundamental to the structural elucidation of novel or less-studied compounds, ensuring scientific integrity and trustworthiness in analytical outcomes.

References

- 1. 4-Methoxyphenol(150-76-5) 1H NMR [m.chemicalbook.com]

- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methoxyphenol(150-76-5) 13C NMR spectrum [chemicalbook.com]

- 5. 3-ISOPROPYLPHENOL(618-45-1) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Isopropylanisole(4132-48-3) 13C NMR spectrum [chemicalbook.com]

- 7. 3-ISOPROPYLPHENOL(618-45-1) IR Spectrum [m.chemicalbook.com]

- 8. 4-Methoxyphenol(150-76-5) IR Spectrum [m.chemicalbook.com]

- 9. 4-Methoxyphenol(150-76-5) MS [m.chemicalbook.com]

- 10. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Isopropyl-4-methoxyphenol for Researchers and Formulation Scientists

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Isopropyl-4-methoxyphenol (CAS: 13523-62-1). While specific experimental data for this compound is limited in public literature, this document synthesizes foundational physicochemical principles of related phenolic compounds to offer researchers, scientists, and drug development professionals a robust framework for its handling, formulation, and analysis. The guide details the theoretical basis for its solubility and stability profiles, presents validated experimental protocols for empirical determination, and outlines best practices for storage and handling to ensure chemical integrity.

Introduction and Physicochemical Profile

This compound is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. An in-depth understanding of its solubility and stability is a prerequisite for any successful application, as these parameters directly influence its bioavailability, formulation feasibility, shelf-life, and the development of robust analytical methods.

The structure, characterized by a hydroxyl group, a methoxy group, and an isopropyl substituent on the benzene ring, dictates its chemical behavior. The phenolic hydroxyl provides weak acidity and a site for oxidation, while the alkyl and methoxy groups contribute to its lipophilicity. This guide will explore the implications of this structure on its core properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13523-62-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | White to tan solid | [3] (General for methoxyphenols) |

| Storage | Sealed in dry, 2-8°C | [1] |

Solubility Profile

The solubility of an active compound is a critical determinant of its behavior in both biological and formulation systems. Based on its molecular structure, this compound is predicted to be poorly soluble in aqueous media and readily soluble in a range of organic solvents.

2.1. Theoretical Considerations

-

Aqueous Solubility: The presence of the lipophilic isopropyl group and the aromatic ring significantly limits its solubility in water. While the hydroxyl and methoxy groups can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobic nature of the bulk of the molecule. The solubility of phenols in water is known to be limited and can be further reduced by non-polar substituents.[4]

-

pH-Dependent Solubility: As a weak acid, the phenolic hydroxyl group can be deprotonated under basic conditions to form a more soluble phenolate salt. Therefore, the aqueous solubility of this compound is expected to increase significantly at pH values above its pKa. Phenolic compounds are generally more stable in acidic conditions.[5]

-

Organic Solubility: The compound is expected to be freely soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), consistent with the behavior of similar phenolic molecules.[6][7]

2.2. Protocol: Experimental Determination of Thermodynamic Solubility

Causality: The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[8] It provides the true saturation point of a compound in a given solvent at a specific temperature, a critical parameter for preclinical studies and formulation development.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a glass vial. The excess solid ensures that saturation is achieved.[8]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.

-

Self-Validation: To confirm equilibrium, take samples at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Phenolic compounds are intrinsically susceptible to degradation, primarily through oxidation.[9] Understanding the stability of this compound under various stress conditions is crucial for defining appropriate storage conditions, predicting shelf-life, and ensuring the quality of research and formulated products.

3.1. Key Factors Influencing Stability

-

Oxidation: The phenolic hydroxyl group is a primary site for oxidation, which can be catalyzed by oxygen, light, heat, and trace metal ions.[10] This process often leads to the formation of colored quinone-type byproducts, and a darkening of the material upon exposure to air and light is a common indicator of degradation.[7][11]

-

Light (Photostability): Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative degradation pathways.[12] Studies on other phenolic compounds have shown significant degradation when exposed to sunlight.[12]

-

Temperature: The rate of chemical degradation typically increases with temperature.[5] Therefore, storing the compound at reduced temperatures (e.g., 2-8°C as recommended by suppliers) is essential to minimize degradation over time.[1]

-

pH: The stability of phenols is highly pH-dependent. While basic conditions can increase aqueous solubility, the resulting phenolate ion is often more susceptible to oxidation. Phenols generally exhibit greater stability in acidic to neutral conditions.[5]

3.2. Recommended Handling and Storage

To preserve the integrity of this compound, the following practices are recommended:

-

Storage: Store in a tightly sealed container to minimize exposure to air and moisture.[1]

-

Protection from Light: Use amber glass vials or store in the dark to prevent photolytic degradation.

-

Temperature Control: Maintain storage at refrigerated temperatures (2-8°C) for long-term stability.[1]

-

Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can prevent oxidation.

3.3. Protocol: Forced Degradation Study for Stability Assessment

Causality: Forced degradation (or stress testing) is a systematic process to identify likely degradation products and pathways. This is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact parent compound from all potential degradation products.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH at room temperature.

-

Oxidation: Mix with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat a solution of the compound at 60°C.

-

Photolytic Stress: Expose a solution to light according to ICH Q1B guidelines.

-

-

Control Sample (Self-Validation): Prepare a control sample diluted in the same manner as the stressed samples but kept protected from stress conditions (e.g., at 4°C in the dark). This serves as the t=0 or 100% reference.

-

Time Points: Collect samples from each stress condition at various time points (e.g., 2, 8, 24 hours).

-

Quenching: If necessary, neutralize the acid and base samples before analysis.

-

Analysis: Analyze all control and stressed samples by a suitable HPLC-UV/DAD method. The use of a photodiode array (DAD) detector is crucial as it helps in assessing peak purity and identifying the emergence of new peaks (degradants).

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Examine the chromatograms for the appearance of new peaks.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide establishes a foundational understanding of the solubility and stability of this compound based on established chemical principles for phenolic compounds. The molecule is anticipated to have low aqueous solubility, which can be enhanced at higher pH, and good solubility in common organic solvents. Its stability is likely compromised by exposure to oxidative conditions, light, and elevated temperatures, necessitating careful storage and handling. The provided experimental protocols offer a clear, validated path for researchers to empirically determine these critical parameters, ensuring the integrity and successful application of this compound in their work.

References

- 1. 13523-62-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

- 4. epa.gov [epa.gov]

- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of 3-Isopropyl-4-methoxyphenol Isomers

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for isomers of 3-isopropyl-4-methoxyphenol. While the direct natural occurrence of this compound is not extensively documented, this guide focuses on its structurally related and naturally abundant isomers, primarily methoxylated derivatives of thymol and carvacrol. These phenolic monoterpenoids are significant components of essential oils from various aromatic plants, particularly within the Lamiaceae family. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biosynthetic pathways, protocols for extraction and characterization, and a review of the key enzymes involved.

Introduction: The Isopropyl-Methoxyphenol Landscape

The isomers of isopropyl-methoxyphenol represent a class of phenolic monoterpenoids with potential applications in the pharmaceutical, cosmetic, and food industries due to their antimicrobial and antioxidant properties. These compounds are structurally related to the well-known natural products thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). The addition of a methoxy group to the phenolic ring of thymol or carvacrol gives rise to a variety of isomers, each with potentially unique biological activities.

This guide will delve into the natural origins of these methoxylated isomers, with a primary focus on the most commonly occurring derivatives, such as thymol methyl ether and carvacrol methyl ether. Understanding their biosynthesis is critical for potential biotechnological production and for the targeted isolation from natural sources.

Biosynthesis of Isopropyl-Phenol Precursors: Thymol and Carvacrol

The biosynthetic pathway of thymol and carvacrol is well-established and serves as the foundation for the formation of their methoxylated derivatives. These phenolic monoterpenes are predominantly synthesized in the glandular trichomes of plants in the Lamiaceae family, such as thyme (Thymus vulgaris) and oregano (Origanum vulgare). The pathway originates from the general isoprenoid pathway, starting with geranyl diphosphate (GDP).

The key steps in the biosynthesis of thymol and carvacrol are:

-

Cyclization: Geranyl diphosphate is cyclized to γ-terpinene by the enzyme γ-terpinene synthase.

-

Aromatization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, converts γ-terpinene to p-cymene.

-

Hydroxylation: The final and crucial step is the hydroxylation of p-cymene to yield either thymol or carvacrol. This step is also catalyzed by specific cytochrome P450 enzymes, and the regioselectivity of these enzymes determines the final product.

Caption: Biosynthesis of Thymol and Carvacrol from Geranyl Diphosphate.

Enzymatic O-Methylation: The Genesis of Methoxylated Isomers

The formation of isopropyl-methoxyphenol isomers from their phenolic precursors, thymol and carvacrol, is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group of the phenolic ring.

The regiospecificity of the OMTs is a critical factor that determines which isomer is produced. Different OMTs can methylate the hydroxyl group at different positions, leading to a variety of methoxylated products. While the specific OMTs responsible for the methylation of thymol and carvacrol have not been fully characterized in all plant species, the general mechanism is well understood from studies on other phenolic compounds. The presence of carvacrol methyl ether in Origanum vulgare suggests the activity of a specific OMT in this plant.

Caption: General Mechanism of O-Methylation of Thymol and Carvacrol.

Natural Occurrence of Isopropyl-Methoxyphenol Isomers

While this compound itself is commercially available for research purposes, its documented natural occurrence is sparse. However, several other isomers, primarily methyl ethers of thymol and carvacrol, have been identified in the essential oils of various plants.

| Isomer | Common Name | Natural Source(s) | Reference(s) |

| 2-Isopropyl-5-methyl-1-methoxyphenol | Thymol methyl ether | Conobea scoparioides, Origanum vulgare | , |

| 5-Isopropyl-2-methyl-1-methoxyphenol | Carvacrol methyl ether | Origanum vulgare | |

| 3-Methyl-4-isopropylphenol | - | Citrus kinokuni Tanaka Peel |

Experimental Protocols for Extraction, Isolation, and Characterization

The investigation of natural sources of isopropyl-methoxyphenol isomers requires robust and validated experimental protocols. The following sections provide detailed methodologies for their extraction, isolation, and characterization.

Extraction of Essential Oils

The primary method for obtaining volatile compounds like isopropyl-methoxyphenol isomers from plant material is hydrodistillation or steam distillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material to a coarse powder.

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation:

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (approximately 1:10 w/v ratio).

-

Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

-

Oil Collection and Storage:

-

Allow the apparatus to cool.

-

Carefully collect the essential oil from the graduated tube.

-

Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

Caption: Workflow for Essential Oil Extraction by Hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the identification and quantification of volatile compounds in essential oils, including the isomers of isopropyl-methoxyphenol.

Protocol: GC-MS Analysis of Essential Oil

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1:100 v/v).

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column. For better separation of isomers, a polar column (e.g., DB-WAX) can also be used.

-